Cas no 2098005-34-4 (methyl 1-methyl-3-phenyl-1H-pyrazole-5-carbimidate)

Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carbimidate is a versatile pyrazole-based intermediate with applications in organic synthesis and pharmaceutical research. Its structure features a carbimidate functional group, which enhances reactivity in condensation and cyclization reactions, making it valuable for constructing heterocyclic frameworks. The methyl and phenyl substituents contribute to its stability and solubility in common organic solvents, facilitating handling in synthetic workflows. This compound is particularly useful in the development of agrochemicals and bioactive molecules due to its ability to serve as a key precursor. Its well-defined purity and consistent performance make it a reliable choice for research and industrial applications requiring precise molecular modifications.
methyl 1-methyl-3-phenyl-1H-pyrazole-5-carbimidate structure
2098005-34-4 structure
Product Name:methyl 1-methyl-3-phenyl-1H-pyrazole-5-carbimidate
CAS No:2098005-34-4
MF:C12H13N3O
MW:215.251122236252
CID:5724800
PubChem ID:121211350
Update Time:2025-10-30

methyl 1-methyl-3-phenyl-1H-pyrazole-5-carbimidate Chemical and Physical Properties

Names and Identifiers

    • methyl 1-methyl-3-phenyl-1H-pyrazole-5-carbimidate
    • 2098005-34-4
    • methyl 2-methyl-5-phenylpyrazole-3-carboximidate
    • AKOS026721464
    • F2198-1339
    • 1H-Pyrazole-5-carboximidic acid, 1-methyl-3-phenyl-, methyl ester
    • Inchi: 1S/C12H13N3O/c1-15-11(12(13)16-2)8-10(14-15)9-6-4-3-5-7-9/h3-8,13H,1-2H3
    • InChI Key: RHPRDZOJWLDCRV-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC(C2C=CC=CC=2)=NN1C)=N

Computed Properties

  • Exact Mass: 215.105862047g/mol
  • Monoisotopic Mass: 215.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 50.9Ų

Experimental Properties

  • Density: 1.15±0.1 g/cm3(Predicted)
  • Boiling Point: 347.1±44.0 °C(Predicted)
  • pka: 4.79±0.70(Predicted)

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Additional information on methyl 1-methyl-3-phenyl-1H-pyrazole-5-carbimidate

Methyl 1-Methyl-3-Phenyl-1H-Pyrazole-5-Carbimidate (CAS No. 2098005-34-4): An Overview of Its Structure, Properties, and Applications

Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carbimidate (CAS No. 2098005-34-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the structural characteristics, physicochemical properties, and recent research findings related to this compound.

Structural Characteristics

The molecular structure of methyl 1-methyl-3-phenyl-1H-pyrazole-5-carbimidate is characterized by a pyrazole ring substituted with a methyl group at the 1-position and a phenyl group at the 3-position. The carbimidate functional group is attached to the 5-position of the pyrazole ring. This unique arrangement of substituents imparts specific chemical and biological properties to the molecule, making it a valuable candidate for various applications in drug discovery and development.

The pyrazole ring is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of these nitrogen atoms contributes to the compound's ability to form hydrogen bonds, which can be crucial for its interactions with biological targets. The methyl and phenyl substituents enhance the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability.

Physicochemical Properties

Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carbimidate exhibits several notable physicochemical properties that are relevant to its potential use in pharmaceutical applications. These properties include:

  • Solubility: The compound has moderate solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO), which facilitates its use in various experimental settings.
  • Melting Point: The melting point of methyl 1-methyl-3-phenyl-1H-pyrazole-5-carbimidate is typically in the range of 80-90°C, indicating its stability under moderate thermal conditions.
  • Lipophilicity: The presence of lipophilic substituents (methyl and phenyl groups) enhances the compound's ability to cross cell membranes, which is essential for its pharmacological activity.
  • pKa: The pKa value of the carbimidate functional group can influence the compound's ionization state at physiological pH, affecting its absorption and distribution in biological systems.

Biological Activities and Applications

Recent research has highlighted several potential biological activities of methyl 1-methyl-3-phenyl-1H-pyrazole-5-carbimidate. One of the most promising areas of investigation is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.

In addition to its anti-inflammatory effects, methyl 1-methyl-3-phenyl-1H-pyrazole-5-carbimidate has also been studied for its antitumor activity. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. These findings have sparked interest in exploring its potential as a novel anticancer agent.

Mechanisms of Action

The biological activities of methyl 1-methyl-3-phenyl-1H-pyrazole-5-carbimidate are thought to be mediated through multiple mechanisms. For instance, its anti-inflammatory effects may be attributed to its ability to inhibit nuclear factor-kappa B (NF-kB) activation, a key regulator of inflammatory responses. Similarly, its antitumor activity may involve the modulation of apoptosis-related proteins such as Bcl-2 and caspases.

Further research is needed to fully elucidate the molecular mechanisms underlying these activities and to optimize the compound's pharmacological profile for clinical applications.

Clinical Potential and Future Directions

The promising preclinical data on methyl 1-methyl-3-phenyl-1H-pyrazole-5-carbimidate have paved the way for further investigation into its clinical potential. Ongoing studies are focused on evaluating its safety, efficacy, and pharmacokinetic properties in animal models and early-phase clinical trials.

In parallel, efforts are being made to develop more potent and selective analogs of this compound through structure-based drug design approaches. These efforts aim to enhance the therapeutic index while minimizing potential side effects.

Conclusion

In summary, methyl 1-methyl-3-phenyl-1H-pyrazole-5-carbimidate (CAS No. 2098005-34-4) is a promising compound with diverse biological activities that hold significant potential for therapeutic applications. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further development in drug discovery programs. As research in this area continues to advance, it is likely that new insights into the mechanisms of action and clinical utility of this compound will emerge, paving the way for innovative treatments for various diseases.

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